molecular formula C13H12ClNO2 B1318586 3-Chloro-2-(4-methoxyphenoxy)aniline CAS No. 937604-65-4

3-Chloro-2-(4-methoxyphenoxy)aniline

Cat. No.: B1318586
CAS No.: 937604-65-4
M. Wt: 249.69 g/mol
InChI Key: XEPNLBBKBLCDCH-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO2. It is a derivative of phenylamine, characterized by the presence of a chloro group and a methoxyphenoxy group attached to the phenyl ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Chloro-2-(4-methoxyphenoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Safety data for “3-Chloro-2-(4-methoxyphenoxy)phenylamine” indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions of “3-Chloro-2-(4-methoxyphenoxy)phenylamine” are not specified in the available data. Given its use in proteomics research, it may continue to be used in the study of proteins and their functions .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-(4-methoxyphenoxy)phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic aromatic substitution reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions . The compound’s interactions with enzymes such as cytochrome P450 can influence its metabolic pathways and biological activity . These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

3-Chloro-2-(4-methoxyphenoxy)phenylamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles . Additionally, 3-Chloro-2-(4-methoxyphenoxy)phenylamine can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways . These effects are crucial for understanding the compound’s impact on cell function and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 3-Chloro-2-(4-methoxyphenoxy)phenylamine involves its interactions with various biomolecules. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity . For instance, it can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, 3-Chloro-2-(4-methoxyphenoxy)phenylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-(4-methoxyphenoxy)phenylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-Chloro-2-(4-methoxyphenoxy)phenylamine can degrade over time, leading to changes in its biological activity . Additionally, long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity . Understanding these temporal effects is crucial for the effective use of the compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Chloro-2-(4-methoxyphenoxy)phenylamine vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of 3-Chloro-2-(4-methoxyphenoxy)phenylamine can result in toxic or adverse effects, including alterations in liver and kidney function

Metabolic Pathways

3-Chloro-2-(4-methoxyphenoxy)phenylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Chloro-2-(4-methoxyphenoxy)phenylamine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, leading to its distribution in different cellular compartments . Understanding the transport and distribution of the compound is crucial for determining its bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Chloro-2-(4-methoxyphenoxy)phenylamine is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function . For example, it can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . Understanding the subcellular localization of the compound is essential for determining its mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloroaniline with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methoxyphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as ammonia (NH3) or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenylamine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-methoxyphenoxy)phenylamine
  • 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
  • 3-chloro-4-(3-methoxyphenoxy)aniline

Uniqueness

3-Chloro-2-(4-methoxyphenoxy)aniline is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.

Properties

IUPAC Name

3-chloro-2-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-9-5-7-10(8-6-9)17-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPNLBBKBLCDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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